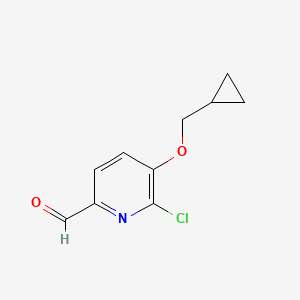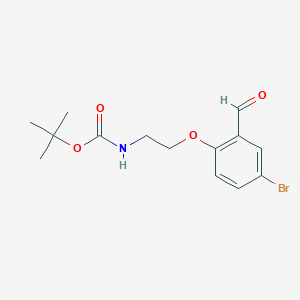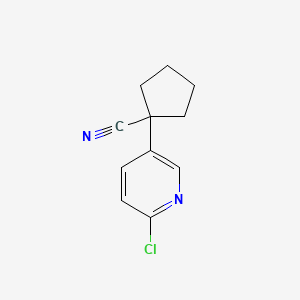
2-Brom-1-(Difluormethoxy)-3-(Trifluormethyl)benzol
Übersicht
Beschreibung
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, commonly known as BFDT, is an aromatic compound that is widely used in scientific research and lab experiments. BFDT is an organobromine compound that is composed of a benzene ring with two fluorine atoms and one bromine atom attached. It is a colorless liquid with a sweet smell, and is soluble in most organic solvents. It is used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Trifluormethylgruppe in dieser Verbindung spielt eine entscheidende Rolle in der Pharmakologie. Ihre Präsenz kann die biologische Aktivität eines Moleküls deutlich verändern, was sie bei der Entwicklung neuer Medikamente wertvoll macht. Die Verbindung kann bei der Synthese von Molekülen mit potenziellen therapeutischen Wirkungen eingesetzt werden, insbesondere wenn eine erhöhte Lipophilie und metabolische Stabilität gewünscht sind .
Materialwissenschaft
In der Materialwissenschaft könnten Derivate dieser Verbindung zur Modifizierung von Oberflächeneigenschaften wie Hydrophobie verwendet werden, was für die Herstellung spezialisierter Beschichtungen oder Polymere unerlässlich ist. Die Einführung von fluorierten Gruppen wie denen in 2-Brom-1-(Difluormethoxy)-3-(Trifluormethyl)benzol kann zu Materialien mit verbesserter chemischer und thermischer Beständigkeit führen .
Chemische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Ihre Brom- und Trifluormethylgruppen machen sie zu einem vielseitigen Reagenz für verschiedene chemische Transformationen, einschließlich Kupplungsreaktionen und radikalischer Trifluormethylierung. Diese Reaktionen sind entscheidend für den Aufbau komplexer Moleküle für die weitere Forschung und Entwicklung .
Chromatographie
In der Chromatographie kann die Verbindung verwendet werden, um das Verhalten fluorierter Verbindungen unter verschiedenen chromatographischen Bedingungen zu untersuchen. Sie kann aufgrund ihrer einzigartigen Struktur als Standard- oder Referenzverbindung dienen und zur Entwicklung neuer Methoden zur Trennung ähnlicher fluorierter Entitäten beitragen .
Analytische Forschung
Die analytische Forschung profitiert von Verbindungen wie this compound aufgrund ihrer unterschiedlichen spektroskopischen Eigenschaften. Sie können in verschiedenen spektroskopischen Techniken, einschließlich NMR und Massenspektrometrie, als interne Standards oder Kalibrierverbindungen verwendet werden, um genaue und präzise Messungen zu gewährleisten .
Entwicklung von Pflanzenschutzmitteln
Die Eigenschaften der Trifluormethylgruppe werden auch bei der Entwicklung von Pflanzenschutzmitteln genutzt. Verbindungen, die diese Gruppe enthalten, können zur Herstellung potenterer und selektiverer Pestizide oder Herbizide führen, was zu effizienteren Strategien zum Pflanzenschutz beiträgt .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction in organic chemistry , which might be relevant to this compound.
Biochemische Analyse
Biochemical Properties
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbon-centered radical intermediates, facilitating the trifluoromethylation process
Cellular Effects
The effects of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding how the compound can be used to manipulate cellular processes for therapeutic purposes.
Molecular Mechanism
At the molecular level, 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound has been shown to inhibit or activate enzymes involved in radical trifluoromethylation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing the use of the compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, affecting overall cellular metabolism
Transport and Distribution
The transport and distribution of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects at the cellular level and optimizing its use in research and therapy.
Subcellular Localization
The subcellular localization of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes and optimizing its use in research and therapy.
Eigenschaften
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTUBXFRQJUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)



![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)


![3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1413231.png)
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)

![2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1413235.png)


